molecular formula C16H12BrN3O4S B2849509 5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 681265-45-2

5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2849509
CAS No.: 681265-45-2
M. Wt: 422.25
InChI Key: HABVRNAXXXTMIP-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C16H12BrN3O4S . It has an average mass of 422.253 Da and a monoisotopic mass of 420.973175 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a phenyl group, and a thieno[3,4-c]pyrazole group . The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Synthesis and Biological Activities

Compounds with structural similarities to 5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide have been synthesized for various biological activities. For instance, derivatives of heterocyclic compounds, such as pyrazole, pyridazinone, and pyrazolopyrimidines, have been synthesized and shown promising anti-avian influenza virus activity, anticancer properties, and anti-5-lipoxygenase agents activities. These studies emphasize the potential of these compounds in therapeutic applications, including antiviral, anticancer, and anti-inflammatory treatments (Flefel et al., 2012), (Rahmouni et al., 2016).

Structural Features and Computational Studies

The synthesis of thiophene-based pyrazole amides and their structural features were explored through various catalytic approaches. Computational applications, including DFT calculations and NLO (Non-Linear Optical) properties, were employed to investigate the electronic structure and predict the reactivity of the synthesized compounds. For example, DFT calculations helped to understand the electronic structure and compute NMR data, providing insights into the stability and chemical reactivity of these compounds. This approach not only aids in the synthesis of new compounds but also in predicting their physical properties and reactivity profiles, which are crucial for designing molecules with desired biological activities (Kanwal et al., 2022).

Future Directions

The future directions for research on this compound could include determining its synthesis methods, exploring its chemical reactivity, and investigating its potential biological activities. Given the structural complexity of this compound, it could potentially serve as a useful building block in the synthesis of more complex molecules .

Properties

IUPAC Name

5-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4S/c17-14-7-6-13(24-14)16(21)18-15-11-8-25(22,23)9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABVRNAXXXTMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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